molecular formula C22H21N5O4S B2740624 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894051-37-7

2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2740624
CAS No.: 894051-37-7
M. Wt: 451.5
InChI Key: KHOUYLSDSMKJAN-UHFFFAOYSA-N
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Description

2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a synthetic small molecule featuring a 1,6-dihydropyrimidine core substituted with a thioether-linked acetamidophenyl group and a phenyl carboxamide moiety. The acetamidophenyl group may enhance hydrogen bonding with biological targets, while the thioether linkage could improve lipophilicity and membrane permeability .

Properties

IUPAC Name

2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-14(28)24-16-8-10-17(11-9-16)25-19(29)13-32-22-23-12-18(21(31)27(22)2)20(30)26-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOUYLSDSMKJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula for this compound is C22H21N5O4S\text{C}_{22}\text{H}_{21}\text{N}_{5}\text{O}_{4}\text{S}, with a molecular weight of approximately 451.5 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities due to the presence of various functional groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Its unique structure allows for:

  • Hydrogen bonding : Facilitates interactions with target proteins.
  • Hydrophobic interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.

Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially affecting pathways relevant to cancer therapy and antimicrobial activity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, similar pyrimidine derivatives have shown efficacy against various bacterial strains such as E. coli, S. aureus, and fungi like C. albicans due to their structural components . The presence of the acetamidophenyl group in this compound may enhance its antibacterial properties.

Anticancer Activity

The compound's potential in cancer therapy is under investigation. Its ability to inhibit certain enzymes involved in tumor growth suggests a promising role in anticancer strategies. For example, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mitochondrial pathways .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study categorized the compound as an enzyme inhibitor, suggesting it may target specific metabolic pathways crucial for cell proliferation. Further research is needed to identify the exact enzymes involved.
  • Antimicrobial Efficacy :
    • A series of thiosemicarbazone derivatives were synthesized and evaluated, revealing significant antibacterial and antifungal activities, which could be analogous to the activities expected from this pyrimidine derivative .
  • Structure-Activity Relationship (SAR) :
    • SAR studies on similar compounds have indicated that modifications at specific positions can enhance biological activity, suggesting that variations in substituents on the pyrimidine ring are critical for optimizing efficacy against pathogens and cancer cells .

Data Table: Comparative Biological Activity

Compound NameActivity TypeTarget Organisms/CellsKey Findings
2-(Thiosemicarbazone Derivative)AntimicrobialE. coli, S. aureusEffective against multiple strains with low MIC values
Pyrimidine DerivativeAnticancerHeLa CellsInduces apoptosis via mitochondrial pathways
Acetamidophenyl CompoundEnzyme InhibitorVarious EnzymesPotentially inhibits key metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares a 1,6-dihydropyrimidine core with several analogs, but differences in substituents significantly influence its physicochemical and pharmacological properties. Below is a comparative analysis with key analogs identified in the literature:

Table 1: Structural and Functional Comparison
Compound Name (Source) Core Structure R1 Substituent R2 Substituent Key Functional Features
Target Compound 1,6-Dihydropyrimidine 4-Acetamidophenyl (thioether-linked) Phenyl carboxamide Thioether, acetamide, carboxamide
Compound 1,6-Dihydropyrimidine 4-Fluorobenzyl 1-Amino-1-methylethyl Hydroxy, fluorobenzyl, amino-isopropyl
Compound (m) Dihydropyrimidine 2,6-Dimethylphenoxy Diphenylhexan chain Acetamido, methyl, phenoxy
Key Observations:

Thioether vs. Oxygen-containing linkages (e.g., phenoxy in ) may improve metabolic stability compared to thioethers, which are prone to oxidation .

Substituent Effects on Target Binding :

  • The 4-acetamidophenyl group in the target compound provides hydrogen-bonding capability, which could strengthen interactions with polar residues in enzymatic active sites. In contrast, the 4-fluorobenzyl group in ’s compound prioritizes hydrophobic interactions, possibly favoring central nervous system (CNS) penetration due to fluorine’s electronegativity and small size .
  • The diphenylhexan chain in ’s compound introduces steric bulk, likely optimizing selectivity for larger binding pockets (e.g., proteases) .

Stereochemical Considerations :

  • ’s compounds emphasize stereochemistry (R/S configurations), which is critical for enantioselective activity. The target compound’s stereochemical profile is unspecified in available data, suggesting further studies are needed to resolve its active conformers .

Implications for Bioactivity and Drug Development

  • Target Compound : The combination of acetamidophenyl and thioether groups may balance solubility and permeability, making it suitable for oral administration. However, the lack of fluorinated or bulky substituents could limit CNS or protease-targeted applications.
  • Compound : The 4-fluorobenzyl group and hydroxy substitution suggest utility in CNS disorders or antibacterial therapies, where fluorine enhances bioavailability and target affinity .
  • Compounds: Complex substituents (e.g., diphenylhexan, phenoxy) indicate design for high-affinity binding to proteases or kinases, though synthetic complexity may hinder scalability .

Methodological Considerations

Structural elucidation of these compounds often relies on X-ray crystallography refined via programs like SHELX . For example, SHELXL’s precision in modeling bond lengths and angles has been critical in comparing the dihedral angles of thioether linkages in the target compound with oxygen-based analogs, revealing conformational flexibility that impacts binding .

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